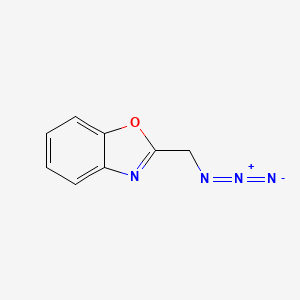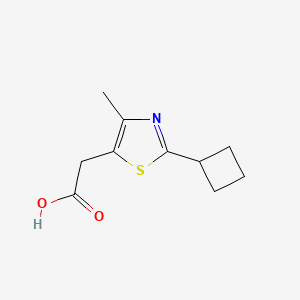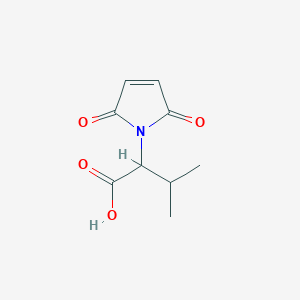
Ethyl 5-iodothiophene-3-carboxylate
Descripción general
Descripción
Ethyl 5-iodothiophene-3-carboxylate is an organic compound that belongs to the class of iodinated thiophene derivatives It is characterized by the presence of an ethyl ester group at the 3-position and an iodine atom at the 5-position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodothiophene-3-carboxylate typically involves the iodination of thiophene derivatives followed by esterification. One common method involves the iodination of thiophene-3-carboxylic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position. The resulting 5-iodothiophene-3-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent, such as sulfuric acid or dicyclohexylcarbodiimide, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors for the iodination and esterification steps, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-iodothiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.
Reduction Reactions: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution Reactions: Products include 5-azidothiophene-3-carboxylate, 5-thiolthiophene-3-carboxylate, and 5-alkoxythiophene-3-carboxylate.
Coupling Reactions: Products include various biaryl compounds, alkynylthiophenes, and styrenylthiophenes.
Reduction Reactions: The major product is ethyl thiophene-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-iodothiophene-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting cancer and infectious diseases, due to its ability to undergo various functionalization reactions.
Materials Science: It is employed in the synthesis of conjugated polymers and organic semiconductors for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of ethyl 5-iodothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets through halogen bonding interactions. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Ethyl 5-iodothiophene-3-carboxylate can be compared with other iodinated thiophene derivatives, such as:
Ethyl 5-bromothiophene-3-carboxylate: Similar in structure but with a bromine atom instead of iodine. Bromine is less reactive in substitution reactions compared to iodine.
Ethyl 5-chlorothiophene-3-carboxylate: Contains a chlorine atom, which is even less reactive than bromine in substitution reactions.
Ethyl 5-fluorothiophene-3-carboxylate: Contains a fluorine atom, which is the least reactive halogen in substitution reactions but can form strong hydrogen bonds.
The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a valuable intermediate for various synthetic transformations.
Propiedades
IUPAC Name |
ethyl 5-iodothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUIVKFNXQGVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile](/img/structure/B3378891.png)

![2-[3-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B3378914.png)



